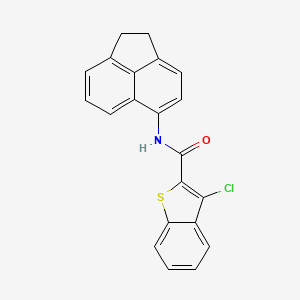

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNOS/c22-19-15-5-1-2-7-17(15)25-20(19)21(24)23-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPMQIQVUDGUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro substituent is introduced via electrophilic chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.

The acenaphthylene moiety is then attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts. The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions, using agents like lithium aluminum hydride or sodium borohydride, can convert the carboxamide group to an amine.

Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Oxidized benzothiophene derivatives.

Reduction: Amino derivatives of benzothiophene.

Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique molecular structure characterized by:

- Molecular Formula : C_{17}H_{14}ClN_{1}O_{1}S_{1}

- Molecular Weight : 344.82 g/mol

- Functional Groups : The compound contains a chloro substituent on the benzothiophene ring and an acenaphthylene moiety, which are significant for its reactivity and potential biological interactions.

The presence of the chloro group facilitates nucleophilic substitution reactions, allowing for the formation of various derivatives through reactions with nucleophiles such as amines. This property is crucial for modifying the compound to enhance its biological activity or selectivity against specific targets.

Research indicates that compounds in the benzothiophene class exhibit significant biological activities, including:

Case Study 1: In Vitro Biological Screening

A study investigated a range of benzothiophene derivatives for their biological activity against various pathogens. Although direct data on 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide was not available, related compounds demonstrated significant activity against bacterial and fungal strains. This suggests that further exploration of this compound could yield valuable insights into its antimicrobial properties .

Case Study 2: Structure-Activity Relationship Analysis

Research focusing on structure-activity relationships (SAR) among benzothiophene derivatives has revealed that modifications at specific positions can enhance biological efficacy. This underscores the importance of exploring variations of 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide to optimize its pharmacological profile .

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The chloro substituent and acenaphthylene moiety can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Melting Points and Purity of Analogs

Key Observations:

- Thiazol-2-amine derivatives with dihydroacenaphthylene show exceptional thermal stability (melting points >185°C), likely due to rigid aromatic systems. The target compound’s benzothiophene core may confer similar stability.

- Purity across analogs exceeds 98%, emphasizing reliable synthetic protocols .

Table 3: Bioactivity Data for Selected Analogs

Key Observations:

- Benzothiophene carboxamides (e.g., 6a) exhibit antimicrobial properties, suggesting a possible therapeutic niche for the target compound .

Biological Activity

The compound 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide is a derivative of benzothiophene, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide typically involves several steps:

- Starting Materials : The synthesis begins with 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-amino-6-substituted benzothiazole .

- Reaction Conditions : The reaction is carried out in a pyridine medium under reflux conditions for several hours.

- Characterization Techniques : The synthesized compound is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry (MS)

The molecular formula of the compound is , with a molecular weight of 358.82 g/mol. Its melting point is reported to be around 220 °C .

Anthelmintic Activity

One of the primary areas of research regarding this compound is its anthelmintic activity . Studies have shown that derivatives of benzothiophene exhibit significant effects against various helminthic infections. The biological activity can be summarized as follows:

- In vitro Studies : The compound has been tested against common helminths such as Pheretima posthuma and Ascaridia galli. Results indicate that it exhibits dose-dependent anthelmintic effects, with higher concentrations leading to increased mortality rates among the test organisms .

- Mechanism of Action : The proposed mechanism involves paralysis of the helminth through inhibition of neuromuscular activity, leading to eventual death .

Other Pharmacological Activities

In addition to anthelmintic properties, preliminary studies suggest that the compound may possess other pharmacological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use in treating infections .

- Anti-inflammatory Properties : Research indicates that certain benzothiophene derivatives can modulate inflammatory pathways, suggesting a role in the management of inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzothiophene derivatives:

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-1-benzothiophene-2-carboxamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling 3-chloro-1-benzothiophene-2-carboxylic acid with 5-amino-1,2-dihydroacenaphthylene. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the acenaphthylene amine.

- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., acenaphthylene ring oxidation) .

Q. Table 1: Yield Optimization Strategies

| Parameter | Impact on Yield | Reference |

|---|---|---|

| EDCI vs. DCC | EDCI improves by ~15% | |

| Solvent (DMF vs. THF) | DMF increases solubility | |

| Temperature (0°C vs. RT) | Lower temp reduces degradation |

Q. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Confirm substituent positions via - and -NMR chemical shifts (e.g., benzothiophene protons at δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolve dihydroacenaphthylene ring conformation and intermolecular interactions (e.g., C–H···O bonds). Cambridge Structural Database (CSD) codes should be deposited for reproducibility .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

Q. Table 2: Common Data Contradictions & Solutions

| Issue | Resolution Method | Reference |

|---|---|---|

| Variable MIC values | Re-test with CLSI standards | |

| Off-target cytotoxicity | Purify via column chromatography |

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinity to bacterial targets (e.g., DNA gyrase) .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., chloro-substituent’s electrophilicity) .

- QSAR modeling : Corrogate substituent effects (e.g., acenaphthylene vs. naphthalene analogs) on bioactivity .

Q. How can researchers design experiments to probe the compound’s mechanism of action?

Methodological Answer:

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated bacterial cells .

- Fluorescence quenching : Monitor interactions with bacterial enzymes (e.g., dihydrofolate reductase) via Förster resonance energy transfer (FRET) .

- Metabolomic analysis : LC-MS to track perturbations in bacterial metabolic pathways (e.g., folate biosynthesis) .

Q. What strategies address low solubility in aqueous media for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.